Rabeprazole sodium monohydrate
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Overview
Description
Rabeprazole sodium monohydrate is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the enzyme H+/K+ ATPase in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole sodium monohydrate is synthesized through a multi-step process involving the reaction of 2-mercapto-1H-benzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine. The key steps include:
Formation of the benzimidazole ring: This involves the cyclization of o-phenylenediamine with carbon disulfide.
Alkylation: The benzimidazole derivative is then alkylated with 4-(3-methoxypropoxy)-3-methylpyridine.
Oxidation: The resulting compound is oxidized to form the sulfoxide, which is the active form of rabeprazole
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Rabeprazole sodium monohydrate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the thioether under certain conditions.
Substitution: Nucleophilic substitution reactions involving the benzimidazole ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Solvents: Methanol, ethanol, and acetonitrile are commonly used solvents in these reactions
Major Products
The major products formed from these reactions include the sulfoxide form of rabeprazole, which is the active pharmaceutical ingredient, and various intermediates used in the synthesis process .
Scientific Research Applications
Rabeprazole sodium monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on gastric parietal cells and its role in acid secretion.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders and its potential use in combination therapies for Helicobacter pylori eradication
Industry: Utilized in the formulation of various pharmaceutical products, including delayed-release tablets and combination therapies
Mechanism of Action
Rabeprazole sodium monohydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing acid production. The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it is converted to its active sulfenamide form .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Uniqueness
Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .
Conclusion
This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.
Properties
CAS No. |
1033853-22-3 |
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Molecular Formula |
C18H22N3NaO4S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate |
InChI |
InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
HKZVUFAIQCTTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+] |
Origin of Product |
United States |
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